molecular formula C14H14ClN3O3 B10918717 2-(benzylamino)-2-oxoethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate

2-(benzylamino)-2-oxoethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B10918717
M. Wt: 307.73 g/mol
InChI Key: HOSSSPVBNWJWLE-UHFFFAOYSA-N
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Description

2-(benzylamino)-2-oxoethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-2-oxoethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(benzylamino)-2-oxoethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Substitution reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation reactions: The benzylamino group can be oxidized to form the corresponding imine or nitrile.

    Reduction reactions: The carbonyl group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Oxidation reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution reactions: Various substituted derivatives depending on the nucleophile used.

    Oxidation reactions: Imines or nitriles.

    Reduction reactions: Alcohols.

Scientific Research Applications

2-(benzylamino)-2-oxoethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:

    Medicinal chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors.

    Organic synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(benzylamino)-2-oxoethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-pyrazole-3-carboxylate: A precursor in the synthesis of the target compound.

    4-chloro-1-methyl-1H-pyrazole-3-carboxylate: An intermediate in the synthetic route.

    Benzylamine: A reagent used in the synthesis.

Uniqueness

2-(benzylamino)-2-oxoethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate is unique due to the presence of both the benzylamino and chloro groups, which can impart specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H14ClN3O3

Molecular Weight

307.73 g/mol

IUPAC Name

[2-(benzylamino)-2-oxoethyl] 4-chloro-1-methylpyrazole-3-carboxylate

InChI

InChI=1S/C14H14ClN3O3/c1-18-8-11(15)13(17-18)14(20)21-9-12(19)16-7-10-5-3-2-4-6-10/h2-6,8H,7,9H2,1H3,(H,16,19)

InChI Key

HOSSSPVBNWJWLE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)OCC(=O)NCC2=CC=CC=C2)Cl

Origin of Product

United States

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